1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid
Overview
Description
1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid is a unique chemical compound with the molecular formula C7H13NO2. This compound is characterized by its cyclobutane ring structure, which is substituted with an amino group and two methyl groups. Its distinct structure makes it a valuable tool in various scientific research fields, including organic synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1,1-cyclobutanedicarboxylic acid with suitable amines can yield the desired product. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of 1-amino-3,3-dimethylcyclobutanecarboxylic acid often involves large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability. The process may also involve purification steps such as crystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules and new chemical entities.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry
Mechanism of Action
The mechanism of action of 1-amino-3,3-dimethylcyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
3,3-Dimethylcyclobutanecarboxylic acid: Lacks the amino group, making it less versatile in certain chemical reactions.
1-Amino-3-methylcyclobutanecarboxylic acid: Has only one methyl group, leading to different steric and electronic properties.
Cyclobutanecarboxylic acid derivatives: Various derivatives with different substituents can exhibit distinct reactivity and applications
Properties
IUPAC Name |
1-amino-3,3-dimethylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(2)3-7(8,4-6)5(9)10/h3-4,8H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQFFBYJSPNMLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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